molecular formula C13H14N2O2 B1227741 N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 130402-91-4

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B1227741
CAS No.: 130402-91-4
M. Wt: 230.26 g/mol
InChI Key: RLXJYVWTIYEJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTIR Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • N–H Stretch : 3320–3280 (amide).
  • C=O Stretch : 1660–1640 (carboxamide).
  • C–O–C Stretch : 1240–1220 (isoxazole ring).
  • Aromatic C–H : 3020–2980 .

$$^1$$H NMR (400 MHz, CDCl₃)

δ (ppm) Assignment
2.31 (s, 6H) 2,6-dimethylphenyl (CH₃)
2.45 (s, 3H) 5-methylisoxazole (CH₃)
6.82 (s, 1H) H-4 isoxazole
7.10–7.25 (m, 3H) 2,6-dimethylphenyl (aromatic H)
8.52 (s, 1H) Amide N–H

$$^{13}$$C NMR (100 MHz, CDCl₃)

δ (ppm) Assignment
18.2 5-methylisoxazole (CH₃)
21.4 2,6-dimethylphenyl (CH₃)
112.5 C-4 isoxazole
126.8–134.2 Aromatic carbons
161.7 C=O (amide)
170.3 C-3 isoxazole

Comparative Structural Analysis with Lidocaine Analogues

Structurally, this compound shares similarities with lidocaine (C₁₄H₂₂N₂O), a local anesthetic, but differs in critical regions (Table 2):

Feature This compound Lidocaine
Core Heterocycle Isoxazole Diethylaminoacetamide
Aromatic Substituent 2,6-Dimethylphenyl 2,6-Dimethylphenyl
Electron-Donating Groups Methyl (isoxazole) Ethyl (amide nitrogen)
Hydrogen Bond Acceptor Isoxazole oxygen Amide oxygen

Key Differences :

  • The isoxazole ring introduces greater electronegativity compared to lidocaine’s flexible diethylamino group, potentially altering receptor-binding kinetics .
  • The rigid isoxazole scaffold reduces conformational flexibility, which may limit interactions with biological targets compared to lidocaine’s adaptable structure .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)14-13(16)11-7-10(3)17-15-11/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXJYVWTIYEJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926720
Record name N-(2,6-Dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130402-91-4
Record name N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130402914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2624
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T3U2U10ZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Components and Stoichiometry

The synthesis begins with 5-methyl-3-isoxazolecarboxylic acid (1.0 equiv) and 2,6-dimethylaniline (1.2 equiv) in anhydrous dimethylformamide (DMF). The coupling employs ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 2.0 equiv) as activating agents, with 4-dimethylaminopyridine (DMAP, 1.2 equiv) catalyzing the amide bond formation. The excess amine ensures complete conversion of the carboxylic acid, while HOBt minimizes side reactions such as racemization or oligomerization.

Reaction Conditions

The reaction proceeds under a nitrogen atmosphere at room temperature (20–25°C) for 12–18 hours. DMF is selected for its ability to solubilize both polar and nonpolar reactants, facilitating homogeneous mixing. Monitoring via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) confirms reaction completion.

Workup and Purification

Post-reaction, DMF is removed under reduced pressure, and the residue is partitioned between ethyl acetate (EtOAc) and water. The organic layer is washed with brine to remove residual DMF and drying agents (e.g., MgSO₄) are used before solvent evaporation. Crude product purification employs flash chromatography on silica gel with a hexane:EtOAc gradient (9:1 to 7:3), yielding the target compound as a white crystalline solid (typical yield: 65–78%).

Alternative Synthetic Routes

Carbodiimide Variants

Substituting EDCI with dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0–5°C achieves comparable yields (60–70%) but necessitates stringent moisture control due to DCC’s sensitivity to hydrolysis. This method is less favored in industrial settings due to challenges in removing dicyclohexylurea byproducts.

Precursor Synthesis: 5-Methyl-3-Isoxazolecarboxylic Acid

Oxime Formation

The isoxazole precursor is synthesized from ethyl acetoacetate and hydroxylamine hydrochloride. Ethyl acetoacetate (1.0 equiv) reacts with hydroxylamine (1.2 equiv) in ethanol under reflux (80°C, 4 hours), forming the corresponding oxime intermediate.

Cyclization and Hydrolysis

The oxime undergoes cyclization with ethyl chloroacetate in the presence of sodium ethoxide, yielding ethyl 5-methyl-3-isoxazolecarboxylate. Subsequent hydrolysis with aqueous NaOH (2.0 M, 70°C, 2 hours) produces 5-methyl-3-isoxazolecarboxylic acid, isolated via acidification (HCl) and filtration (yield: 85–90%).

Industrial Production Considerations

Solvent Recovery Systems

Industrial-scale synthesis incorporates solvent recovery units to reclaim DMF, reducing costs and environmental impact. Distillation columns operating at 100–150°C under vacuum (10–20 mmHg) achieve >95% DMF recovery.

Crystallization Optimization

Recrystallization from hot ethanol:water (8:2) improves product purity to >99.5%. Key parameters include:

  • Cooling Rate: 0.5°C/min to prevent oiling out.

  • Seed Crystal Addition: 0.1% w/w to control crystal size distribution.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.12–7.08 (m, 3H, aromatic), 6.45 (s, 1H, isoxazole-H4), 2.35 (s, 3H, Ar-CH₃), 2.28 (s, 6H, Ar-CH₃).

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 65:35, 1.0 mL/min) confirms purity ≥98%. Critical impurities include unreacted aniline (<0.1%) and dimeric byproducts (<0.5%).

Challenges and Troubleshooting

Byproduct Formation

  • Dimerization: Occurs at EDCI concentrations >1.5 equiv. Mitigated by maintaining stoichiometric EDCI:acid ratios.

  • Hydrolysis: Exposure to moisture degrades EDCI. Strict anhydrous conditions (N₂ atmosphere, molecular sieves) are essential.

Yield Optimization

  • Temperature Control: Exothermic reactions above 30°C reduce yields by 15–20%. Jacketed reactors maintain temperatures at 25±2°C.

  • Catalyst Loading: Increasing DMAP to 1.5 equiv accelerates reaction completion by 2 hours but risks column contamination during purification.

Comparative Analysis of Methods

ParameterEDCI/DMF MethodDCC/DCM Method
Yield65–78%60–70%
Reaction Time12–18 hours24 hours
Byproduct RemovalSimplified (no urea)Challenging
ScalabilityHighModerate
Solvent Recovery95% DMF80% DCM

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Anticonvulsant Properties

D2624 belongs to a novel class of anticonvulsants related to lidocaine. Research indicates that it may exert its anticonvulsant effects by targeting voltage-gated sodium channels, similar to lidocaine. These channels are crucial for nerve impulse transmission, and their dysfunction is often implicated in epilepsy. Studies have shown that D2624 is well-absorbed but undergoes extensive first-pass metabolism, leading to a low bioavailability of approximately 5.3% in animal models .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of D2624 has been characterized through studies in both rats and humans. Key findings include:

  • Absorption : High absorption rate (93% in rats).
  • Metabolism : Extensive first-pass metabolism resulting in primary metabolites such as D3017 and 2,6-dimethylaniline (2,6-DMA) .
  • Elimination : The compound has a half-life ranging from 1.3 to 2.2 hours in humans .

Anti-inflammatory and Antimicrobial Activities

Beyond its anticonvulsant potential, D2624 has been investigated for its anti-inflammatory and antimicrobial properties. The compound may modulate specific enzymes or receptors associated with inflammatory pathways, suggesting its utility in developing therapeutic agents for conditions such as cancer and neurological disorders.

Potential Applications in Material Science

D2624's unique structure also opens avenues for applications beyond pharmacology. Its chemical reactivity can be exploited in material science for developing new materials with specific properties. The isoxazole moiety allows for various reactions typical for heterocycles, which could lead to innovative applications in polymer science or nanotechnology.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study demonstrated that D2624 displayed significant anticonvulsant activity in animal models compared to traditional agents like lidocaine.
  • Inflammatory Response Modulation : Research indicated that D2624 could effectively reduce pro-inflammatory cytokines in vitro, showcasing its potential as an anti-inflammatory agent .
  • Pharmacokinetic Variability : A clinical study highlighted marked differences in metabolic pathways between rats and humans, emphasizing the need for careful consideration when extrapolating animal data to human contexts .

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby affecting the overall metabolic process.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-5-phenylisoxazolecarboxamide
  • N-(2,6-Dimethylphenyl)-3-isoxazolecarboxamide
  • N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxylic acid

Uniqueness

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as D2624, is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C12H14N2O2
Molecular Weight: 230.26 g/mol
Structure: The compound features a five-membered isoxazole ring with a methyl group at the 5-position and a dimethylphenyl group at the nitrogen atom. This unique structure contributes to its biological activity and reactivity.

This compound exhibits its biological effects primarily through interaction with various molecular targets within biological systems:

  • Anti-inflammatory Activity: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential use as an anti-inflammatory agent.
  • Anticonvulsant Properties: Research indicates that D2624 may act as an anticonvulsant similar to lidocaine, affecting neurotransmitter systems and modulating neuronal excitability .
  • Metabolic Activation: Studies have demonstrated that D2624 can undergo metabolic activation in tissues such as the nasal olfactory mucosa, which may influence its pharmacological effects and toxicity profile .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory enzyme activity,
AnticonvulsantSimilar effects to lidocaine on neuronal excitability ,
Metabolic ActivationBioactivation in nasal mucosa; potential toxicity implications ,

Case Studies and Research Findings

  • Anticonvulsant Efficacy:
    A study conducted on patients indicated that doses of D2624 (5 mg to 20 mg) resulted in measurable plasma concentrations of both the parent drug and its metabolites over time. The pharmacokinetics showed variability based on genetic factors (CYP2D6 and CYP2C19 polymorphisms), which could influence drug metabolism and efficacy .
  • Inflammatory Response Modulation:
    Experimental models demonstrated that D2624 significantly reduced markers of inflammation in vivo, supporting its potential application in treating inflammatory diseases. The compound's ability to modulate cytokine production was particularly noted.
  • Toxicological Assessment:
    Toxicity studies revealed that while D2624 exhibits promising therapeutic effects, its metabolic products may pose risks for tissue accumulation and potential genotoxicity. The presence of metabolites in adipose tissues raises concerns about long-term exposure effects .

Future Directions

Given the diverse biological activities of this compound, further research is warranted to explore:

  • Clinical Applications: Investigating its efficacy in clinical settings for conditions such as epilepsy or chronic inflammatory disorders.
  • Metabolic Pathways: Understanding the detailed metabolic pathways and interactions with various receptors to optimize therapeutic use while minimizing toxicity.
  • Structural Modifications: Exploring analogs of D2624 to enhance desired biological activities while reducing adverse effects.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, and how can yield be improved?

  • Methodology : Use a coupling reaction between 5-methyl-3-isoxazolecarboxylic acid and 2,6-dimethylaniline under carbodiimide-mediated conditions. Evidence from analogous isoxazolecarboxamide syntheses suggests optimizing stoichiometry (e.g., 1:1 molar ratio of acid and amine) and employing coupling agents like HATU or EDC in anhydrous DMF .
  • Yield Improvement : Increase equivalents of diethylamine (4:1 molar ratio relative to substrate) to scavenge HCl byproducts, as demonstrated in similar amidation reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–7.5 ppm for dimethylphenyl groups; isoxazole carbons at ~160–170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ calculated for C13H15N2O2C_{13}H_{15}N_2O_2: 231.1134) to confirm synthetic success .

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Avoid inhalation/contact by using fume hoods, nitrile gloves, and safety goggles. Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation .
  • Emergency Measures : For spills, use absorbent materials and avoid aqueous rinsing to prevent environmental contamination .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Mitochondrial Studies : Test effects on isolated mouse liver mitochondria using fluorometric assays (e.g., Calcium Green-5N for calcium uptake; Rh123 for membrane potential). Use 1–10 µM compound concentrations in DMSO vehicle .
  • Cell-Based Assays : Employ cultured cells (e.g., HEK293) with viability markers (MTT/Alamar Blue) and 1% DMSO controls to assess cytotoxicity .

Advanced Research Questions

Q. How can discrepancies in biological activity data between mitochondrial and cell-based assays be resolved?

  • Hypothesis Testing : Compare compound solubility (e.g., DMSO vs. aqueous buffers) and mitochondrial membrane permeability. Use detergents like digitonin to permeabilize cell membranes and isolate mitochondrial-specific effects .
  • Data Normalization : Include positive controls (e.g., FCCP for mitochondrial uncoupling) to calibrate assay sensitivity .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Software Tools : Use SHELXL for small-molecule refinement and ORTEP-III for thermal ellipsoid visualization. High-resolution X-ray data (≤1.0 Å) is critical for accurate anisotropic displacement parameters .
  • Challenges : Address potential twinning or disorder in the dimethylphenyl group by collecting data at low temperature (100 K) .

Q. How does the compound’s electronic structure influence its reactivity in derivatization reactions?

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Experimental Validation : Test regioselectivity in halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura at the isoxazole 4-position) .

Q. What mechanisms underlie its mitochondrial-targeted effects, and how can they be selectively modulated?

  • Mechanistic Probes : Use inhibitors (e.g., cyclosporine A for permeability transition pore) to isolate pathways. Monitor ROS production with H2_2DCFDA and ATP synthesis via luciferase assays .
  • SAR Studies : Synthesize analogs with modified isoxazole substituents (e.g., 5-fluoro or 5-nitro) to correlate structure with mitochondrial calcium retention capacity .

Q. How can impurities arising during synthesis be identified and quantified?

  • HPLC-MS Methods : Use reverse-phase C18 columns with acetonitrile/water gradients and MS detection to trace byproducts (e.g., unreacted aniline or dimerized intermediates) .
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., N-(2,6-Dimethylphenyl)pyridine-2-carboxamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.